molecular formula C15H24N2O4 B14420241 (2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester CAS No. 83855-47-4

(2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester

Cat. No.: B14420241
CAS No.: 83855-47-4
M. Wt: 296.36 g/mol
InChI Key: GOBKGLPHMJOPGF-UHFFFAOYSA-N
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Description

(2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester: is a complex organic compound that features a carbamate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester typically involves multiple steps. One common method is the nucleophilic substitution reaction where an appropriate phenol derivative reacts with an isocyanate to form the carbamate ester. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbamate ester, potentially converting it into an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.

Industry: Used in the production of polymers and other materials due to its reactivity and functional groups.

Comparison with Similar Compounds

Similar Compounds:

    2-Phenylethanol: Similar in structure but lacks the carbamate ester group.

    p-Hydroxyphenylethanol: Contains a hydroxyl group on the aromatic ring but differs in the side chain structure.

    4-Hydroxybenzaldehyde: Similar aromatic structure but with an aldehyde group instead of the carbamate ester.

Uniqueness: The presence of both the hydroxyl and carbamate ester groups in (2-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)carbamic acid ethyl ester makes it unique, providing a combination of reactivity and potential biological activity not found in the similar compounds listed above.

Properties

83855-47-4

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

ethyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate

InChI

InChI=1S/C15H24N2O4/c1-4-20-15(19)17-13-7-5-6-8-14(13)21-10-12(18)9-16-11(2)3/h5-8,11-12,16,18H,4,9-10H2,1-3H3,(H,17,19)

InChI Key

GOBKGLPHMJOPGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1OCC(CNC(C)C)O

Origin of Product

United States

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